molecular formula C7H6N2S B13955915 1H-Pyrido[3,2-D][1,2]thiazine CAS No. 656231-34-4

1H-Pyrido[3,2-D][1,2]thiazine

Cat. No.: B13955915
CAS No.: 656231-34-4
M. Wt: 150.20 g/mol
InChI Key: LVNPVXMREKFHJZ-UHFFFAOYSA-N
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Description

1H-Pyrido[3,2-D][1,2]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido[3,2-D][1,2]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and an alkyl halide, followed by cyclization to form the thiazine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido[3,2-D][1,2]thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiazine ring .

Scientific Research Applications

1H-Pyrido[3,2-D][1,2]thiazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrido[3,2-D][1,2]thiazine exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the biological target .

Comparison with Similar Compounds

1H-Pyrido[3,2-D][1,2]thiazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.

Properties

CAS No.

656231-34-4

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

6H-pyrido[3,2-d]thiazine

InChI

InChI=1S/C7H6N2S/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5,9H

InChI Key

LVNPVXMREKFHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNSC=C2N=C1

Origin of Product

United States

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